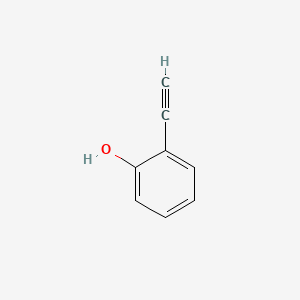
Dicyanomethyl acetate
Übersicht
Beschreibung
Dicyanomethyl acetate is a synthetic compound that belongs to the category of organic compounds . It is also known as 2-Acetoxypropanedinitrile or Ac-MAC (Masked Acyl Cyanide) . Its empirical formula is C5H4N2O2 and it has a molecular weight of 124.10 .
Synthesis Analysis
The synthesis of Dicyanomethyl acetate involves the oxidation of dicyanomethyl-substituted porphyrins with PbO2 . This process is facilitated by simple radical–radical coupling reactions without the addition of catalysts or the generation of by-products .Molecular Structure Analysis
The molecular structure of Dicyanomethyl acetate is represented by the SMILES stringCC(=O)OC(C#N)C#N . The InChI key for Dicyanomethyl acetate is NDYMFSJJUOHLFJ-UHFFFAOYSA-N . Chemical Reactions Analysis
Dicyanomethyl acetate undergoes nucleophilic additions to imines to provide α-(N-methyl-N-acetyl)amino acid methyl esters . It is a commonly used carbon-centered radical in dynamic covalent chemistry . Dicyanomethyl-substituted aromatic compounds with self-healing properties have been extensively studied and reported due to their effective reversible dimerization and dissociation process .Physical And Chemical Properties Analysis
Dicyanomethyl acetate has a refractive index of n20/D 1.421 and a density of 1.156 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of α-(N-methyl-N-acetyl)amino Acid Methyl Esters
Dicyanomethyl acetate is used as a novel reagent in the synthesis of α-(N-methyl-N-acetyl)amino acid methyl esters . This compound acts as a nucleophile and undergoes nucleophilic additions to N-methylaldimines without the need for acid or metal species . The reaction provides the desired amino acid methyl esters in excellent yield .
Masked Acyl Cyanide
Dicyanomethyl acetate is also known as Ac-MAC (Masked Acyl Cyanide) . In this role, it undergoes nucleophilic additions to imines . This property makes it a valuable tool in various chemical synthesis processes .
Material Science
The unique properties of Dicyanomethyl acetate make it a useful compound in the field of material science . Its ability to participate in various reactions can be leveraged to create new materials with desired properties .
Chromatography
In the field of chromatography, Dicyanomethyl acetate could potentially be used as a reagent due to its unique chemical properties . However, more research is needed in this area to fully understand its potential applications .
Analytical Chemistry
Dicyanomethyl acetate could also find applications in analytical chemistry . Its unique reactivity could be used in the development of new analytical methods .
Dynamic Covalent Chemistry
Dicyanomethyl acetate could potentially be used in dynamic covalent chemistry (DCC), a field of research that treats a molecular system constituted through reversible exchange of components by repeating the chemical bond cleavage and formation of covalent bonds . However, more research is needed in this area to fully understand its potential applications .
Wirkmechanismus
Target of Action
Dicyanomethyl acetate primarily targets N-methylaldimines . It acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction . This reaction involves the addition of a nucleophile, in this case, dicyanomethyl acetate, to N-methylaldimines . The reaction occurs without the need for acid or metal species .
Biochemical Pathways
It’s known that the compound plays a role inDynamic Covalent Chemistry (DCC) . DCC involves the formation and scission of covalent bonds, allowing for the rearrangement of chemical structures . Dicyanomethyl acetate, as a carbon-centered radical, participates in DCC through reversible dimerization and dissociation processes .
Result of Action
The primary result of dicyanomethyl acetate’s action is the production of alpha-(N-methyl-N-acetyl)amino acid methyl esters . These compounds are generated in excellent yield through the nucleophilic addition reaction .
Action Environment
The environment can influence the action, efficacy, and stability of dicyanomethyl acetate. For instance, the compound’s effectiveness in DCC is influenced by the presence of stable radicals . Moreover, dicyanomethyl-substituted aromatic compounds have been reported to exhibit self-healing properties, suggesting that the compound’s action may be influenced by environmental factors .
Safety and Hazards
Zukünftige Richtungen
The dicyanomethyl radical is a commonly used carbon-centered radical in dynamic covalent chemistry . Future research directions may involve the exploration of dicyanomethyl-substituted aromatic compounds with self-healing properties due to their effective reversible dimerization and dissociation process .
Eigenschaften
IUPAC Name |
dicyanomethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMFSJJUOHLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288998 | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6625-70-3 | |
| Record name | NSC58506 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6625-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

